3-Bromo-6-methoxypicolinic acid

Overview

Description

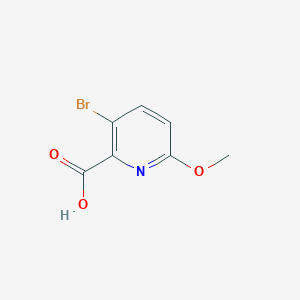

3-Bromo-6-methoxypicolinic acid (CAS: 1196147-56-4) is a brominated pyridine derivative with the molecular formula C₇H₆BrNO₃. It features a pyridine ring substituted with a bromo group at position 3, a methoxy group at position 6, and a carboxylic acid group at position 2. This compound is widely used in pharmaceutical and agrochemical research as a versatile building block due to its reactive bromine and carboxylic acid moieties . High-purity grades (97%) are commercially available, with applications in cross-coupling reactions, ligand synthesis, and drug intermediate preparation .

Biological Activity

3-Bromo-6-methoxypicolinic acid (CAS Number: 1196147-56-4) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides an overview of its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.

Biological Activity Overview

This compound has been investigated for various biological activities, primarily focusing on its role in modulating enzyme activities and potential therapeutic applications. Key findings include:

- CYP Inhibition : This compound does not inhibit major cytochrome P450 enzymes such as CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4, indicating a favorable profile for drug metabolism interactions .

- BBB Permeability : It is classified as a blood-brain barrier (BBB) permeant, which suggests its potential for central nervous system (CNS) applications .

- P-glycoprotein Substrate : It is not a substrate for P-glycoprotein, which may enhance its bioavailability and therapeutic efficacy .

Structure-Activity Relationship (SAR)

The bromine atom at the 3-position and the methoxy group at the 6-position are crucial for the biological activity of this compound. The structural modifications can significantly influence its pharmacological properties.

| Position | Substituent | Effect on Activity |

|---|---|---|

| 3 | Bromine | Enhances lipophilicity and BBB permeability |

| 6 | Methoxy | Modulates interaction with biological targets |

Case Studies and Research Findings

- Cholinergic Drug Synthesis :

- Electroluminescent Devices :

- Crystallographic Studies :

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

3-Bromo-6-methoxypicolinic acid serves as an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been explored for potential therapeutic effects, particularly in treating neurological disorders and as anti-inflammatory agents. Research indicates that this compound exhibits biological activity that may be beneficial in pharmacological contexts, although specific biological activities are still under investigation .

Case Study: Neuroprotective Properties

One notable application is its role in developing neuroprotective agents. Compounds derived from this compound have shown promise in various biological assays aimed at protecting neuronal cells from damage, suggesting potential applications in neurodegenerative diseases.

In addition to its pharmaceutical applications, this compound is also utilized in the development of agrochemicals. Its unique structural properties enable it to be used as a precursor for designing pesticides and herbicides that target specific biological pathways in pests while minimizing environmental impact .

Molecular Probes and Imaging Agents

The compatibility of this compound with various functionalization strategies makes it an attractive candidate for developing molecular probes and imaging agents. These applications are crucial for investigating biological processes at the molecular level and enhancing the understanding of complex biochemical interactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-bromo-6-methoxypicolinic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves bromination of 6-methoxypicolinic acid using reagents like N-bromosuccinimide (NBS) under radical initiation or electrophilic substitution conditions. Optimization includes:

- Temperature control (e.g., 0–25°C) to minimize side reactions.

- Solvent selection (e.g., DMF or CCl₄) to stabilize intermediates.

- Catalytic additives (e.g., Lewis acids like FeCl₃) to enhance regioselectivity .

Data Table : Comparison of Yields Under Different Conditions

| Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| DMF | FeCl₃ | 25 | 68 | 95% |

| CCl₄ | None | 0 | 52 | 89% |

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Analyze and NMR for characteristic shifts (e.g., methoxy group at δ ~3.9 ppm, aromatic protons at δ 7.2–8.5 ppm) .

- X-ray Crystallography : Use SHELX programs for structure refinement. Key parameters include R-factor (<5%) and bond-length accuracy (±0.01 Å) .

- Mass Spectrometry : Confirm molecular ion peak (m/z ≈ 232 for [M+H]⁺) and fragmentation patterns .

Q. What are the common impurities in synthesized this compound, and how are they resolved?

- Methodological Answer : Impurities include residual starting material (6-methoxypicolinic acid) and di-brominated byproducts. Resolution strategies:

- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients.

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures).

- HPLC : C18 columns with acetonitrile/water mobile phase .

Advanced Research Questions

Q. How does the electronic environment of the pyridine ring influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-donating methoxy group at the 6-position activates the ring toward electrophilic substitution but deactivates it toward nucleophilic attack. In Suzuki-Miyaura couplings:

- Use Pd(PPh₃)₄ as a catalyst for bromine displacement.

- Optimize base (e.g., K₂CO₃) to maintain pH >9 for boronic acid activation.

- Monitor regioselectivity via LC-MS to avoid homocoupling byproducts .

Q. What computational methods are effective in predicting the reactivity and stability of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to model transition states for bromine displacement.

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/DMSO mixtures using GROMACS.

- QSPR Models : Corrogate Hammett σ values with reaction rates for predictive synthesis .

Q. How can researchers address contradictions in reported physicochemical properties (e.g., melting point variability)?

- Methodological Answer : Discrepancies may arise from polymorphism or hydration states. Approaches include:

- DSC/TGA : Differentiate polymorphs via endothermic peaks.

- PXRD : Compare experimental patterns with Cambridge Structural Database entries.

- Karl Fischer Titration : Quantify water content in hygroscopic samples .

Q. What strategies are recommended for functionalizing this compound to enhance bioactivity in medicinal chemistry studies?

- Methodological Answer :

- Position-Specific Modifications : Introduce amino groups at the 2-position via Buchwald-Hartwig amination.

- Esterification : Convert carboxylic acid to methyl ester (e.g., using SOCl₂/MeOH) to improve membrane permeability.

- Click Chemistry : Attach triazole moieties via azide-alkyne cycloaddition for targeted drug delivery .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 3-Bromo-6-methoxypicolinic acid with structurally analogous pyridine derivatives, focusing on substituent positions, physicochemical properties, and applications.

Structural Analogs and Positional Isomers

Table 1: Key Structural Analogs

Physicochemical and Reactivity Comparisons

Electronic Effects

- This compound : The electron-donating methoxy group at position 6 reduces the electron-withdrawing effect of the bromo group at position 3, stabilizing the carboxylic acid proton (pKa ~2.5–3.0) .

- 3-Bromo-6-fluoropicolinic acid : Fluorine’s strong electron-withdrawing nature enhances COOH acidity (pKa ~1.8–2.2) compared to methoxy derivatives .

Commercial Availability and Pricing

Table 2: Commercial Data for Selected Compounds

Properties

IUPAC Name |

3-bromo-6-methoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-5-3-2-4(8)6(9-5)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLLBSHGCMLODW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90704722 | |

| Record name | 3-Bromo-6-methoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196147-56-4 | |

| Record name | 3-Bromo-6-methoxy-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196147-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-6-methoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.